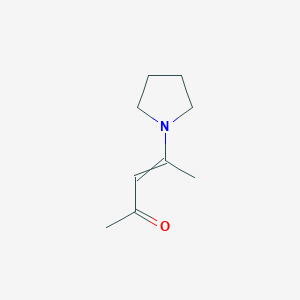

3-Penten-2-one,4-(1-pyrrolidinyl)-

Description

3-Penten-2-one,4-(1-pyrrolidinyl)- (CAS: 23652-59-7, 3389-57-9, 34143-51-6) is an α,β-unsaturated ketone (enone) with a pyrrolidine substituent at the 4-position. Its molecular formula is C₉H₁₅NO, with an average molecular mass of 153.225 g/mol and a monoisotopic mass of 153.115 g/mol . The compound exhibits (3E)-stereochemistry, as indicated by its IUPAC name (3E)-4-(1-pyrrolidinyl)-3-penten-2-one. Its ChemSpider ID is 4528787, and it is registered under MDL number MFCD00173704 .

Properties

IUPAC Name |

4-pyrrolidin-1-ylpent-3-en-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO/c1-8(7-9(2)11)10-5-3-4-6-10/h7H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWUMGRRVCLAYKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)C)N1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Differences

Pyrrolidine vs. Morpholine Substituents The pyrrolidine group in the target compound is a five-membered secondary amine ring, offering moderate basicity (pKa ~11) and conformational rigidity. In contrast, 4-morpholinyl (C₉H₁₅NO₂) introduces a six-membered ring with an oxygen atom, enhancing polarity and hydrogen-bonding capacity . Morpholine derivatives are often used in drug design for improved solubility, while pyrrolidine-containing compounds may exhibit stronger receptor-binding affinity due to reduced steric hindrance .

Amine Substituents: Methylamino vs. 4-(Dimethylamino)- (C₇H₁₃NO) is a tertiary amine with higher basicity (pKa ~10) and steric bulk, which may hinder interactions in biological systems .

Non-Amine Analogs: 4-Methyl Substituent 3-Penten-2-one,4-methyl- (C₆H₁₀O) lacks an amine group, rendering it a simple α,β-unsaturated ketone.

Research Implications

- Biological Activity: Pyrrolidine derivatives, such as Levomoramide and Racemoramide (), are used in opioid receptor modulation, highlighting the pharmacological relevance of the pyrrolidinyl group. The target compound’s enone-pyrrolidine hybrid structure warrants investigation for similar bioactivity .

- Analytical Differentiation : Mass spectral data (e.g., molecular ion peaks at m/z 153 for the target vs. m/z 169 for the morpholine analog) can distinguish these compounds in mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.